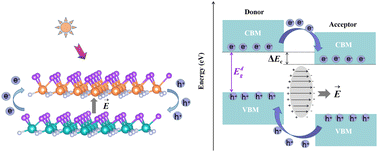Highly-efficient heterojunction solar cells based on 2D Janus transition-metal nitride halide (TNH) monolayers with ultrahigh carrier mobility†
Nanoscale Pub Date: 2023-10-13 DOI: 10.1039/D3NR03417H
Abstract
Symmetry breaking has a crucial effect on electronic band structure and subsequently affects the light-absorption coefficient of monolayers. We systematically report a family of two-dimensional (2D) Janus transition-metal nitride halides (TNHs, T = Ti, Zr, Hf, Fe, Pd, Pt, Os, and Re; H = Cl and F) with breaking of both in-plane and out-of-plane structural symmetry. The dynamical, thermal and mechanical stabilities are calculated to check the stability of the Janus TNHs. The electric properties of ten TNHs are studied via the HSE06+SOC method and the band gaps range from 0.93 eV (PdNCl) to 4.74 eV (HfNCl). Desirable light adsorption coefficients of up to 105 cm−1 are obtained for the Janus TNHs with no central symmetry. The Janus OsNCl monolayer shows excellent electrical transport properties and ultrahigh carrier mobility (104 cm2 V−1 s−1). Heterojunctions formed by stacking two Janus TNH monolayers are further investigated for solar cell applications. Eight of the heterojunctions have type-II band alignments. Surprisingly, the OsNCl/FeNCl heterojunction has a power conversion efficiency (PCE) of 23.45%, which is a larger value compared to the PCE of GeSe/SnSe heterostructures (21.47%). The optical properties and the built-in electric field of the OsNCl/FeNCl heterojunction are investigated. These results indicate that the stable Janus TNH monolayers have potential applications in photoelectric devices, and the vertical heterojunctions can be used in solar cells.


Recommended Literature
- [1] Femtosecond infrared spectroscopy of chlorophyll f-containing photosystem I†
- [2] Inorganic
- [3] Contents list
- [4] Synthesis, crystal and band structures, and optical properties of a novel quaternary mercury and cadmium chalcogenidehalide: (Hg2Cd2S2Br)Br†
- [5] Structural reconstruction of BiPbO2Br nanosheets for electrochemical CO2 reduction to formate†
- [6] An ultrasensitive electrochemical biosensor for microRNA-21 detection via AuNPs/GAs and Y-shaped DNA dual-signal amplification strategy†
- [7] Decarboxylative reduction of free aliphatic carboxylic acids by photogenerated cation radical†
- [8] Design and construction of Ni3−xCoxO4 nanorods grown on Ni foam for tuning synthetic natural gas heating values
- [9] Contents list
- [10] Back cover

Journal Name:Nanoscale
Research Products
-
CAS no.: 155535-23-2
-
CAS no.: 124252-41-1









